molecular formula C15H18N2O3 B1297337 Ethyl 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate CAS No. 849416-70-2

Ethyl 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate

Cat. No. B1297337
CAS RN: 849416-70-2
M. Wt: 274.31 g/mol
InChI Key: ZDSXCFSUGVAQSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate, also known as EMDPC, is a synthetic compound that has been used in research laboratories since its discovery in the mid-20th century. EMDPC is a white, crystalline solid that is soluble in water and ethanol, and it has a melting point of approximately 160°C. EMDPC has been studied extensively since its discovery, and it has been found to have a wide range of applications in scientific research.

Scientific Research Applications

Synthetic Chemistry and Reaction Studies

Ethyl 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate has been extensively studied in the field of synthetic chemistry. One study discusses its reaction with hydrazines to produce regioisomeric pyrazoles, highlighting conditions for selective formation of specific pyrazole derivatives (Mikhed’kina et al., 2009). Another study describes the synthesis and characterization of pyrazole hydrazones derivatives from this compound, involving Claisen condensation and Knorr cyclization processes (Huang Jie-han, 2008).

Crystallography and Molecular Structure

Research in crystallography has also explored this compound. A study details the structures of NH-pyrazoles, including variants with 4-methoxyphenyl groups, determined through X-ray crystallography (Cornago et al., 2009). The compound's crystalline structure and intramolecular interactions have been elucidated, contributing to a better understanding of its physical and chemical properties.

Auxin Activities and Agricultural Chemistry

In the context of agricultural chemistry, this compound has been synthesized and studied for its auxin activities. Research indicates that derivatives of this compound display varying degrees of auxin activity and potential use in plant growth regulation (Yue et al., 2010).

Synthesis Methods and Optimization

The optimization of synthesis methods for this compound has been a focus as well. Studies have reported on efficient, regioselective synthesis routes, highlighting the importance of reaction conditions and regioselectivity in obtaining desired derivatives (Ashton & Doss, 1993).

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of biological activities.

Mode of Action

Based on the structural similarity to other compounds, it could be hypothesized that it may interact with its targets and cause changes in a dose-dependent manner

Biochemical Pathways

Related compounds have been shown to modulate glucose homeostasis in ischemic stroke , suggesting potential effects on energy metabolism pathways

Pharmacokinetics

The molecular weight of a structurally similar compound, benzenemethanol, α-ethyl-4-methoxy-, is reported to be 1662170 , which might influence its ADME (Absorption, Distribution, Metabolism, and Excretion) properties

Result of Action

Compounds with similar structures have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that “Ethyl 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate” may have diverse molecular and cellular effects.

Action Environment

A study on a similar compound showed that adding a deep eutectic solvent in a two-phase system markedly improved the efficiency of the biocatalytic asymmetric oxidation . This suggests that the compound’s action, efficacy, and stability could be influenced by environmental factors such as pH, temperature, and the presence of other substances.

properties

IUPAC Name

ethyl 1-(4-methoxyphenyl)-3,5-dimethylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-5-20-15(18)14-10(2)16-17(11(14)3)12-6-8-13(19-4)9-7-12/h6-9H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDSXCFSUGVAQSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1C)C2=CC=C(C=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50349673
Record name Ethyl 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate

CAS RN

849416-70-2
Record name Ethyl 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate
Reactant of Route 6
Ethyl 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.